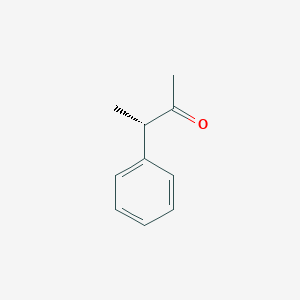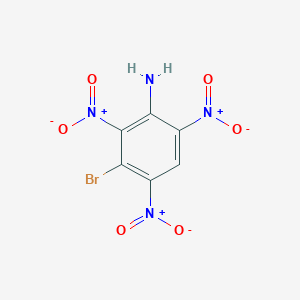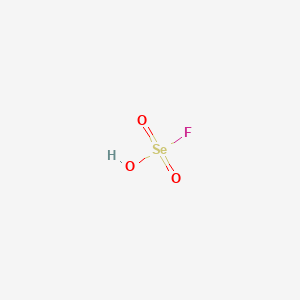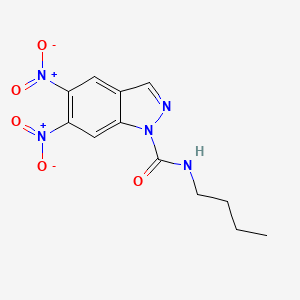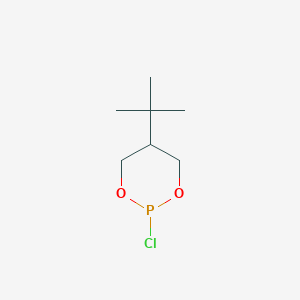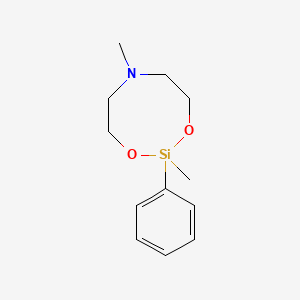
2,6-Dimethyl-2-phenyl-1,3-dioxa-6-aza-2-silacyclooctane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-2-phenyl-1,3-dioxa-6-aza-2-silacyclooctane is a chemical compound with the molecular formula C12H19NO2Si It is known for its unique structural features, which include a silicon atom integrated into a heterocyclic ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-2-phenyl-1,3-dioxa-6-aza-2-silacyclooctane typically involves the reaction of phenylsilane derivatives with appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,6-trimethyl-1,3-dioxa-6-aza-2-silacyclooctane with phenylsilane in the presence of a catalyst . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,6-Dimethyl-2-phenyl-1,3-dioxa-6-aza-2-silacyclooctane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions with reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Halogens, alkyl halides; reactions often require catalysts or specific reaction conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds. Substitution reactions can result in various substituted silacyclooctane derivatives.
科学研究应用
2,6-Dimethyl-2-phenyl-1,3-dioxa-6-aza-2-silacyclooctane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and resins.
作用机制
The mechanism of action of 2,6-Dimethyl-2-phenyl-1,3-dioxa-6-aza-2-silacyclooctane involves its interaction with molecular targets through its silicon atom. The silicon atom can form stable bonds with various functional groups, allowing the compound to participate in diverse chemical reactions. The pathways involved in its mechanism of action include nucleophilic attack, electrophilic addition, and radical formation, depending on the reaction conditions and reagents used.
相似化合物的比较
Similar Compounds
2,2,6-Trimethyl-1,3-dioxa-6-aza-2-silacyclooctane: Similar structure but lacks the phenyl group.
2,6-Dimethyl-2-vinyl-1,3-dioxa-6-aza-2-silacyclooctane: Contains a vinyl group instead of a phenyl group.
2,6-Dimethyl-2-phenyl-1,3-dioxa-6-aza-2-silacyclooctane: Similar structure with different substituents on the silicon atom.
Uniqueness
This compound is unique due to the presence of both phenyl and silicon atoms within its heterocyclic ring system. This combination imparts distinctive chemical properties, making it valuable for specific applications in organic synthesis and materials science.
属性
CAS 编号 |
18052-33-0 |
|---|---|
分子式 |
C12H19NO2Si |
分子量 |
237.37 g/mol |
IUPAC 名称 |
2,6-dimethyl-2-phenyl-1,3,6,2-dioxazasilocane |
InChI |
InChI=1S/C12H19NO2Si/c1-13-8-10-14-16(2,15-11-9-13)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |
InChI 键 |
RZJIXEKPJAJIEO-UHFFFAOYSA-N |
规范 SMILES |
CN1CCO[Si](OCC1)(C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


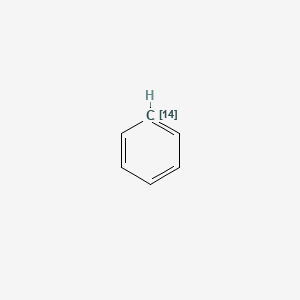

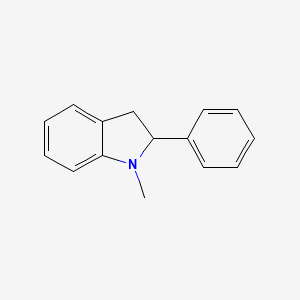
![[(1S,3R,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-Tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate](/img/structure/B14703186.png)
![Ethanone, 1-[2-(acetyloxy)-3-bromo-4,6-dimethoxyphenyl]-](/img/structure/B14703191.png)
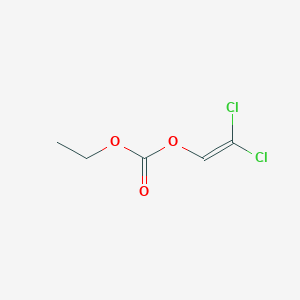
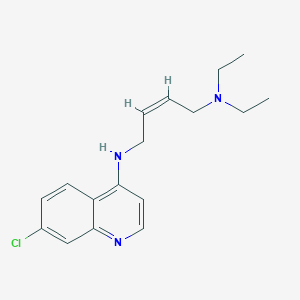
![1,2,4,5-Tetramethyl-3-[(2,4,6-trimethylphenyl)methyl]benzene](/img/structure/B14703202.png)
